![molecular formula C22H22N6O4 B2709611 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840457-44-5](/img/structure/B2709611.png)

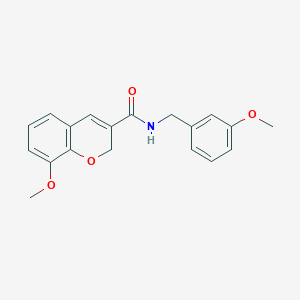

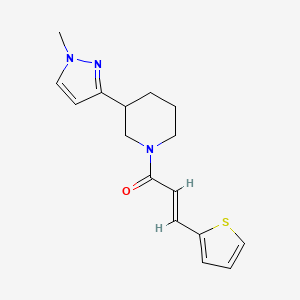

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.

BenchChem offers high-quality (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

The compound’s structural resemblance to quinoxaline derivatives suggests potential anticancer properties. Researchers have explored its effects on cancer cell lines, investigating its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.

EGFR Inhibition

Given its structural similarity to EGFR inhibitors, this compound has been evaluated for its ability to target the epidermal growth factor receptor (EGFR). EGFR plays a crucial role in cell signaling, and dysregulation is associated with cancer progression. Preliminary results indicate that this compound may inhibit EGFR activity, making it a promising candidate for further drug development .

Nrf2 Activation

The compound’s unique structure suggests potential interactions with cellular pathways involved in oxidative stress and antioxidant defense. Researchers have investigated its impact on Nrf2 (nuclear factor erythroid 2-related factor 2), a transcription factor that regulates antioxidant response elements. Activation of Nrf2 enhances the cellular antioxidant system, protecting against oxidative damage. This compound shows promise as an Nrf2 enhancer .

Metal Ion Complexation

The compound’s chelating properties have been explored in the context of metal ions. Specifically, N1,N3-bis(2-(((Z)-2,3-dihydroxybenzylidene)amino)ethyl)malonamide (MEC) forms stable complexes with trivalent metal ions (Al^3+, Fe^3+, and Cr^3+). The coordination behavior of MEC with these ions has been studied across a range of pH values. Notably, Cr^3+ exhibits the highest binding affinity, with a large formation constant (log β = 28.56) .

Biological Metabolism and Toxicity

Understanding the compound’s impact on biological systems is crucial. While Cr^3+ is essential for metabolism, both deficiency and excess can have adverse effects. This compound’s interactions with cellular components, including carbohydrates, lipids, proteins, and nucleic acids, warrant further investigation. Additionally, its potential toxicity at higher concentrations should be carefully evaluated .

Industrial Applications

Beyond its biological relevance, this compound may find applications in industrial processes. Chromium is commonly used in electroplating, chromate preparation, leather tanning, and metal polishing. Considering the compound’s stability constants and chelating abilities, it could play a role in metal recovery, catalysis, or environmental remediation .

Propiedades

IUPAC Name |

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c1-32-10-4-9-24-22(31)18-19-21(27-15-6-3-2-5-14(15)26-19)28(20(18)23)25-12-13-7-8-16(29)17(30)11-13/h2-3,5-8,11-12,29-30H,4,9-10,23H2,1H3,(H,24,31)/b25-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMJCCZXHHLOOM-BRJLIKDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2709541.png)

![2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide](/img/structure/B2709542.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2709546.png)

![4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2709549.png)

![N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2709550.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2709551.png)